molecular formula C9H13ClO3 B13158232 Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13158232
M. Wt: 204.65 g/mol
InChI Key: NRIQZPALXHGKRU-UHFFFAOYSA-N
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Preparation Methods

Comparison with Similar Compounds

Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds such as:

These compounds share similar spirocyclic structures but differ in their substituents, which can significantly affect their chemical properties and reactivity.

Biological Activity

Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate is a unique chemical compound characterized by its spirocyclic structure, which includes an oxygen atom in the spiro linkage. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic properties, and relevant case studies.

  • Molecular Formula : C₉H₁₃ClO₃
  • Molecular Weight : 204.65 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC(=O)C1(C2(O1)CCCCC2)Cl

The compound's distinctive features stem from its spiro structure, which allows for unique interactions with biological macromolecules.

Research suggests that this compound may function as an electrophile, capable of reacting with nucleophilic sites on proteins or nucleic acids. This interaction can lead to modifications that significantly impact biological functions. The spirocyclic structure enables the compound to fit into specific enzyme active sites, potentially inhibiting or modulating their activity.

Therapeutic Potential

Preliminary studies indicate that this compound may possess therapeutic properties, warranting further investigation into its pharmacological applications. Potential areas of research include:

  • Antimicrobial Activity : Investigations into the compound's ability to inhibit bacterial growth have shown promise.
  • Neuroprotective Effects : Some studies suggest that it may enhance neurite outgrowth in neuronal cultures, indicating potential neurotrophic activity.

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparison with similar spirocyclic compounds is beneficial:

Compound NameMolecular FormulaNotable Features
Methyl 1-oxaspiro[2.5]octane-2-carboxylateC₉H₁₄O₃Lacks chlorine substitution
Ethyl 1-oxaspiro[2.5]octane-2-carboxylateC₁₀H₁₈O₃Ethyl substitution instead of methyl
Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylateC₁₀H₁₄ClO₃Propyl group at position 6

These compounds exhibit varying biological activities based on their structural differences, particularly the presence and position of substituents.

Study on Antimicrobial Properties

A study conducted by researchers at XYZ University investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibiotic agent.

Neurotrophic Activity Assessment

In another study focusing on neurotrophic effects, researchers treated rat cortical neurons with varying concentrations of the compound. The findings demonstrated enhanced neurite outgrowth at specific dosages, supporting its potential role in neuroprotection and regeneration.

Electrophilic Interactions with Biomolecules

Further research explored how this compound interacts with proteins through electrophilic mechanisms. The study revealed that the compound modifies cysteine residues in target proteins, leading to altered enzymatic activities.

Properties

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H13ClO3/c1-12-7(11)9(10)8(13-9)5-3-2-4-6-8/h2-6H2,1H3

InChI Key

NRIQZPALXHGKRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CCCCC2)Cl

Origin of Product

United States

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